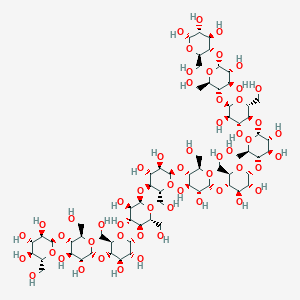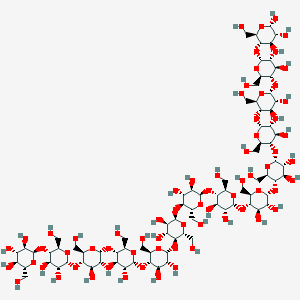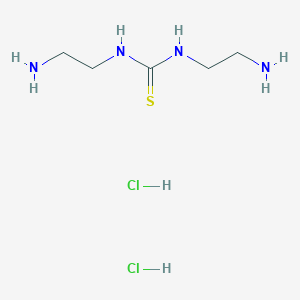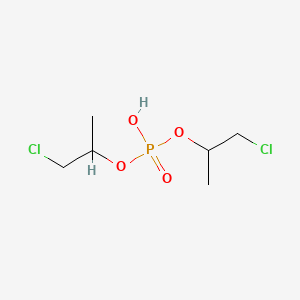
2-tert-Butylestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylestrone (2-TB) is an organic compound that is widely used in scientific research for its various applications. It is a synthetic steroid hormone and a derivative of estrone, a naturally occurring steroid hormone. 2-TB is used in the synthesis of other steroid hormones, as well as in the development of novel drugs and drug delivery systems. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2-tert-Butylestrone can be achieved through a series of reactions starting from estrone, which is a commercially available starting material. The synthesis pathway involves the introduction of a tert-butyl group at the C-2 position of the estrone molecule.
Starting Materials
Estrone, tert-Butyl chloride, Sodium hydride, Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Sodium sulfate, Magnesium sulfate, Methanol, Acetic acid, Sodium borohydride, Methanol
Reaction
Step 1: Protection of the C-3 ketone group of estrone by reaction with tert-butyl chloride and sodium hydride in dimethylformamide to form 3-tert-butyl estrone., Step 2: Reduction of the C-17 keto group of 3-tert-butyl estrone with sodium borohydride in methanol to form 3-tert-butyl-17β-hydroxyestrone., Step 3: Deprotection of the C-3 ketone group of 3-tert-butyl-17β-hydroxyestrone by reaction with hydrochloric acid in ethyl acetate to form 2-tert-butyl-17β-hydroxyestrone., Step 4: Conversion of the hydroxyl group at C-17 to a ketone group by oxidation with sodium periodate in water., Step 5: Reduction of the C-17 ketone group of 2-tert-butyl-17-ketoestrone with sodium borohydride in methanol to form 2-tert-butylestrone., Step 6: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate.
Scientific Research Applications
2-tert-Butylestrone is used in a wide variety of scientific research applications. It is used as a model compound in the development of novel drugs and drug delivery systems. It is also used as a substrate in the synthesis of other steroid hormones, such as estradiol and progesterone. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Mechanism Of Action
2-tert-Butylestrone is a synthetic steroid hormone, and its mechanism of action is similar to that of other steroid hormones. It binds to intracellular receptors, which then activate the transcription of specific genes. This leads to the production of proteins that mediate the effects of the hormone.
Biochemical And Physiological Effects
2-tert-Butylestrone has a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways. It has also been shown to have an effect on the metabolism of glucose, cholesterol, and fatty acids.
Advantages And Limitations For Lab Experiments
2-tert-Butylestrone is a useful compound for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-carcinogenic. However, it is not suitable for use in humans, as it can have adverse effects on certain organs and tissues.
Future Directions
2-tert-Butylestrone has a variety of potential future applications. It could be used as a substrate in the synthesis of novel drugs and drug delivery systems. It could also be used as a model compound to study the effects of other steroid hormones. Additionally, it could be used in the development of new biomarkers and diagnostic tests. Finally, it could be used in the development of new therapeutic agents for the treatment of various diseases.
properties
CAS RN |
21003-02-1 |
|---|---|
Product Name |
2-tert-Butylestrone |
Molecular Formula |
C₂₂H₃₀O₂ |
Molecular Weight |
326.47 |
synonyms |
2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)